molecular formula C22H24Cl3FN4 B1192382 [4-[5-(7-Fluoranylquinolin-4-yl)-1-methyl-imidazol-4-yl]-3,5-dimethyl-phenyl]methanamine

[4-[5-(7-Fluoranylquinolin-4-yl)-1-methyl-imidazol-4-yl]-3,5-dimethyl-phenyl]methanamine

Cat. No. B1192382
M. Wt: 469.8104
InChI Key: DCDXMBVQCRHZMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BI-9321 is a novel potent and selective antagonist of the PWWP1 domain of NSD3.

Scientific Research Applications

Electroluminescent Applications

Research on similar molecular structures to 4-[5-(7-Fluoranylquinolin-4-yl)-1-methyl-imidazol-4-yl]-3,5-dimethyl-phenyl]methanamine has shown potential applications in electroluminescent layers. For instance, certain low-molecular weight compounds with structural similarities have been utilized in organic light-emitting devices, indicating potential for this chemical in electroluminescent applications (Dobrikov, Aleksandrova, & Dobrikov, 2011).

Antimicrobial Properties

Compounds with a molecular structure akin to 4-[5-(7-Fluoranylquinolin-4-yl)-1-methyl-imidazol-4-yl]-3,5-dimethyl-phenyl]methanamine have exhibited significant antimicrobial properties. For instance, a study on quinoline derivatives incorporating 1,2,3-triazole moiety demonstrated moderate to very good antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).

Catalytic Applications

Quinazoline-based ruthenium complexes, similar in structure to the compound , have shown efficiency in transfer hydrogenation reactions. This suggests potential catalytic applications for 4-[5-(7-Fluoranylquinolin-4-yl)-1-methyl-imidazol-4-yl]-3,5-dimethyl-phenyl]methanamine (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Antitumor Activity

Research on functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, similar in composition to the compound of interest, has shown antitumor activity against various human cancer cell lines. This indicates potential applications of the compound in cancer research (Károlyi et al., 2012).

Organic Light Emitting Diode (OLED) Development

Imidazole-isoquinoline derivatives, structurally related to the compound , have been used in OLEDs. This implies possible use of 4-[5-(7-Fluoranylquinolin-4-yl)-1-methyl-imidazol-4-yl]-3,5-dimethyl-phenyl]methanamine in OLED development (Nagarajan et al., 2014).

Data Security Applications

Certain Ir(III) complexes, including imidazole derivatives, have been studied for their mechanoluminescent properties, suggesting potential applications in data security protection. This could extend to compounds like 4-[5-(7-Fluoranylquinolin-4-yl)-1-methyl-imidazol-4-yl]-3,5-dimethyl-phenyl]methanamine (Song et al., 2016).

Synthesis of Novel Cytotoxic Agents

The compound's structure is similar to that of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, which have been synthesized and shown potential as cytotoxic agents against cancer cell lines, indicating its possible use in cancer therapy (Ramazani et al., 2014).

properties

Product Name

[4-[5-(7-Fluoranylquinolin-4-yl)-1-methyl-imidazol-4-yl]-3,5-dimethyl-phenyl]methanamine

Molecular Formula

C22H24Cl3FN4

Molecular Weight

469.8104

IUPAC Name

[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methanamine

InChI

InChI=1S/C22H21FN4/c1-13-8-15(11-24)9-14(2)20(13)21-22(27(3)12-26-21)18-6-7-25-19-10-16(23)4-5-17(18)19/h4-10,12H,11,24H2,1-3H3

InChI Key

DCDXMBVQCRHZMW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C2=C(N(C=N2)C)C3=C4C=CC(=CC4=NC=C3)F)C)CN

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BI-9321;  BI 9321;  BI9321

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-[5-(7-Fluoranylquinolin-4-yl)-1-methyl-imidazol-4-yl]-3,5-dimethyl-phenyl]methanamine
Reactant of Route 2
[4-[5-(7-Fluoranylquinolin-4-yl)-1-methyl-imidazol-4-yl]-3,5-dimethyl-phenyl]methanamine
Reactant of Route 3
[4-[5-(7-Fluoranylquinolin-4-yl)-1-methyl-imidazol-4-yl]-3,5-dimethyl-phenyl]methanamine
Reactant of Route 4
[4-[5-(7-Fluoranylquinolin-4-yl)-1-methyl-imidazol-4-yl]-3,5-dimethyl-phenyl]methanamine
Reactant of Route 5
Reactant of Route 5
[4-[5-(7-Fluoranylquinolin-4-yl)-1-methyl-imidazol-4-yl]-3,5-dimethyl-phenyl]methanamine
Reactant of Route 6
[4-[5-(7-Fluoranylquinolin-4-yl)-1-methyl-imidazol-4-yl]-3,5-dimethyl-phenyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.